
Hexyl octanoate
Overview
Description
Hexyl octanoate, also known as hexyl caprylate, is an ester formed from the reaction between hexanol and octanoic acid. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The molecular formula of this compound is C14H28O2 , and its molecular weight is 228.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl octanoate is typically synthesized through an esterification reaction between hexanol and octanoic acid. The reaction is catalyzed by an acid, usually concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:
C6H13OH+C8H15COOH→C14H28O2+H2O
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where hexanol and octanoic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to around 150-200°C to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Hexyl octanoate can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and octanoic acid.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can yield alcohols or other reduced products.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Hydrolysis: Hexanol and octanoic acid.
Oxidation: Various carboxylic acids or ketones.
Reduction: Alcohols or other reduced compounds
Scientific Research Applications
Applications in Food Science
Flavoring Agent
Hexyl octanoate is utilized as a flavoring agent in the food industry due to its pleasant fruity aroma. It is commonly found in various fruit-flavored products, enhancing the sensory experience of consumers. The compound's presence in apple varieties has been documented, indicating its role in food flavor profiles .
Case Study: Apple Varieties
A study analyzed the volatile compounds in 35 apple cultivars, revealing that this compound contributed significantly to the overall aroma profile. The quantification showed varying concentrations across different apple varieties, highlighting its importance in flavor chemistry .
Apple Variety | Concentration of this compound |
---|---|
Variety A | 0.3% |
Variety B | 0.4% |
Variety C | 0.6% |
Applications in Fragrance Formulation
This compound is also employed in the fragrance industry due to its desirable scent characteristics. It serves as an ingredient in perfumes and personal care products, contributing to floral and fruity notes.
Fragrance Composition
In perfume formulations, this compound can be combined with other esters and alcohols to create complex scent profiles. Its volatility allows it to act as a top note, providing an immediate olfactory impact.
Potential Therapeutic Uses
Recent research has indicated that this compound may have therapeutic properties. It has been identified as a plant metabolite in various species, suggesting potential roles in traditional medicine or as a natural remedy .
Case Study: Plant Metabolite Analysis
In a study focusing on the volatile oils of certain plants, this compound was detected among other compounds. Its presence indicates a possible biological role that warrants further investigation into its medicinal properties .
Toxicity and Safety Profile
While this compound is generally regarded as safe for use in food and cosmetics, comprehensive toxicity studies are essential for establishing safety parameters. Current data indicate that it is not classified as a carcinogen and does not pose significant health risks when used appropriately .
Mechanism of Action
The mechanism of action of hexyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol and octanoic acid, which can then participate in various metabolic pathways. The lipophilic nature of this compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Hexyl octanoate can be compared with other similar esters, such as:
Hexyl hexanoate: Formed from hexanol and hexanoic acid, with a similar fruity odor but different chain lengths.
Octyl octanoate: Formed from octanol and octanoic acid, with a higher molecular weight and different physical properties.
Hexyl butanoate: Formed from hexanol and butanoic acid, with a shorter chain length and different odor profile.
Uniqueness: this compound is unique due to its specific chain length and the balance of hydrophobic and hydrophilic properties, making it particularly suitable for certain applications in the flavor and fragrance industry .
Biological Activity
Hexyl octanoate, an ester formed from the condensation of octanoic acid and hexan-1-ol, is a compound of significant interest in various biological contexts, particularly in agriculture and flavor chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound (C₁₄H₂₈O₂) is characterized by its pleasant green odor and flavor, making it suitable for use as a flavoring agent in food products. The synthesis typically involves the reaction between octanoic acid and hexanol, often facilitated by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in dichloromethane .
1. Role in Pest Management
This compound has been identified as a volatile compound in the pheromone communication of certain insect species, notably Nesidiocoris tenuis, a predatory mirid bug used in integrated pest management (IPM) strategies. Research indicates that this compound, along with other esters, plays a critical role in attracting male insects to traps baited with synthetic pheromones .
2. Flavoring Agent in Food
In the food industry, this compound is recognized for its flavor-enhancing properties. It contributes to the aroma profiles of various fruits and is utilized to improve the sensory qualities of food products. Its presence has been quantified in different fruit varieties, showcasing its importance in flavor chemistry .
Case Study 1: Pheromone Attraction in Nesidiocoris tenuis
A study conducted on Nesidiocoris tenuis demonstrated that traps baited with a blend of this compound and other volatile compounds significantly increased male capture rates compared to unbaited traps. The research highlighted the potential of using this compound in developing effective pest control strategies that align with sustainable agricultural practices .
Compound | Capture Rate (males/trap) | Notes |
---|---|---|
This compound | 25 | Effective when combined with other esters |
Unbaited Trap | 3 | Minimal capture |
Case Study 2: Flavor Profile Analysis
A comprehensive analysis of apple varieties revealed varying concentrations of this compound among different cultivars. The study emphasized its role as a key volatile compound contributing to the overall flavor profile of apples, influencing consumer preferences and marketability .
Apple Variety | This compound Concentration (%) |
---|---|
Variety A | 0.3 |
Variety B | 0.6 |
Variety C | 0.4 |
Research Findings
Recent studies have focused on the metabolic pathways involving this compound, highlighting its role as a plant metabolite that may influence plant-insect interactions. The compound's presence can alter the behavior of herbivores and predators alike, suggesting a dual role in both plant defense mechanisms and pest attraction .
Toxicological Profile
This compound has been evaluated for safety within food applications. According to assessments conducted by regulatory bodies like FEMA (Flavor and Extract Manufacturers Association), it is generally recognized as safe (GRAS) when used within established limits .
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying hexyl octanoate in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with both polar and non-polar columns is critical for unambiguous identification. This compound and its structural isomer octyl hexanoate share identical retention times on GC columns but exhibit distinct mass spectra (e.g., base peaks at m/z 145 for this compound vs. m/z 117 for octyl hexanoate) . Solid-phase microextraction (SPME) coupled with GC-MS is recommended for volatile compound analysis in plant tissues, as demonstrated in hawthorn fruit studies .
Q. How can this compound be synthesized with high purity for experimental use?
- Methodological Answer : this compound can be synthesized via Fischer esterification using octanoic acid and hexanol, catalyzed by sulfuric acid. Purification involves fractional distillation and characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For lipid nanoparticle applications (e.g., drug delivery), ionizable cationic lipids like SM-102 derivatives require strict control of reaction conditions (e.g., temperature, solvent selection) to avoid byproducts .
Q. What are the natural sources of this compound, and how does its concentration vary with biological factors?
- Methodological Answer : this compound is a key volatile ester in Crataegus spp. (hawthorn) and Nesidiocoris tenuis pheromones. In hawthorn, its concentration increases during fruit maturation, peaking in yellow-stage fruits (3% of total volatiles), and serves as a maturation indicator . In insect studies, antennal responses (GC-EAG) show consistent detection in male N. tenuis, suggesting a pheromonal role .
Advanced Research Questions
Q. How can conflicting data on this compound quantification in insect pheromone studies be resolved?
- Methodological Answer : Contradictions in pheromone component detection (e.g., absence in some N. tenuis samples) may arise from extraction methods or insect physiological states. Standardize protocols by:
- Using internal standards (e.g., deuterated esters) for GC-MS calibration .
- Conducting time-series sampling to account for temporal variability in pheromone production .
- Applying ANOVA or paired t-tests to evaluate statistical significance of detected amounts .
Q. What biochemical pathways govern this compound biosynthesis in plants and insects?
- Methodological Answer : In plants, this compound is synthesized via alcohol acyltransferases (AATs) that catalyze esterification of hexanol and octanoic acid. Transcriptomic analysis of AAT gene expression during fruit maturation can clarify regulatory mechanisms . In insects, fatty acid biosynthesis pathways may produce precursors, but direct evidence is lacking. RNA interference (RNAi) targeting putative ester synthases could validate pathways .
Q. How do solvent polarity and catalyst selection impact this compound yield in synthetic lipid nanoparticles (LNPs)?
- Methodological Answer : For LNPs, solvent polarity (e.g., chloroform vs. ethanol) affects lipid self-assembly. High-purity this compound derivatives (e.g., SM-102) require low-polarity solvents to stabilize ionizable headgroups. Catalyst screening (e.g., lipases vs. acid catalysts) shows that immobilized Candida antarctica lipase B (CAL-B) improves esterification efficiency (≥95%) under mild conditions .
Q. Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing this compound volatility data in ecological studies?
- Methodological Answer : Use multivariate analysis (e.g., PCA) to cluster volatile profiles across maturation stages or species. For temporal data, apply repeated-measures ANOVA to assess changes in this compound concentration. Uncertainty in SPME-GC-MS quantification (e.g., fiber adsorption variability) should be reported as relative standard deviation (RSD) .
Q. How can co-elution challenges in GC-MS be mitigated when analyzing this compound alongside structurally similar esters?
- Methodological Answer : Employ two-dimensional GC (GC×GC) or tandem MS (MS/MS) to resolve co-eluting peaks. For example, this compound and octyl hexanoate can be differentiated using selective ion monitoring (SIM) targeting their diagnostic ions (m/z 145 vs. 117) .
Q. Experimental Design Considerations
Q. What controls are essential for validating this compound’s role in insect electrophysiological studies?
- Methodological Answer : Include negative controls (solvent-only exposures) and positive controls (known pheromones like hexyl butanoate) in electroantennography (EAG) assays. Dose-response curves should be constructed to determine detection thresholds .
Q. How can isotopic labeling be used to trace this compound metabolism in plant tissues?
- Methodological Answer : Apply -labeled octanoic acid to hawthorn fruit cultures and track incorporation into this compound via LC-MS. Compare isotopic enrichment ratios between green and yellow maturation stages to elucidate turnover rates .
Properties
IUPAC Name |
hexyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGWNXWNCSSXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047636 | |
Record name | Hexyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colorless liquid with a fresh vegetable, fruity odour | |
Record name | Hexyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Hexyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol; insoluble in water | |
Record name | Hexyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.857-0.864(d20/4) | |
Record name | Hexyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1117-55-1 | |
Record name | Hexyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1117-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, hexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3S7YK802 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-31 °C | |
Record name | Hexyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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